molecular formula C12H6Cl3NO3 B1597616 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene CAS No. 22544-04-3

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene

Cat. No.: B1597616
CAS No.: 22544-04-3
M. Wt: 318.5 g/mol
InChI Key: SDEVFRSHCRPEJZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a dichlorophenoxy group attached to a benzene ring. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(2,4-dichlorophenoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

    Reduction: The major product is 2-Chloro-1-(2,4-dichlorophenoxy)-4-aminobenzene.

    Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amino-substituted product.

    Oxidation: The products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    2,4-Dichlorophenol: A degradation product of 2,4-Dichlorophenoxyacetic acid with similar structural features.

    Triclosan: An antimicrobial agent with a dichlorophenoxy group.

Uniqueness

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a dichlorophenoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEVFRSHCRPEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369425
Record name 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22544-04-3
Record name 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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